1-(3-Phenylprop-1-en-2-yl)pyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
61282-85-7 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(3-phenylprop-1-en-2-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2 |
InChI Key |
XDDQVYCPAOKEIA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of the 1 3 Phenylprop 1 En 2 Yl Pyrrolidine Skeleton and Analogous N Alkenyl Pyrrolidines
Direct N-Alkylation/Alkenylation Approaches via Substitution Reactions
Direct N-alkylation of secondary amines like pyrrolidine (B122466) with alkyl halides is a fundamental and straightforward method for forming carbon-nitrogen bonds. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. acs.org
However, the direct alkylation of amines is often complicated by the issue of overalkylation. acs.org The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine. This can lead to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt, reducing the yield of the desired tertiary amine. acs.org To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the starting amine or employing alternative synthetic routes. acs.org
In the context of synthesizing N-alkenyl pyrrolidines, the direct SN2 reaction would involve an appropriately substituted allylic halide, such as a derivative of cinnamyl halide. Activated allylic and benzylic halides are particularly effective electrophiles for the Stork enamine alkylation, a related transformation. nih.gov While direct SN2 alkylation of pyrrolidine with such electrophiles is plausible, the potential for overalkylation and other side reactions remains a significant consideration. Careful control of reaction conditions, including stoichiometry, temperature, and solvent, is crucial to favor the formation of the desired mono-alkenylated product.
| Amine | Electrophile | Base | Solvent | Product | Yield | Ref. |
| Pyrrolidine | Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | 1-Benzylpyrrolidine | High | nih.gov |
| Pyrrolidine | Allyl Bromide | K₂CO₃ | DMF | 1-Allylpyrrolidine | Good | acs.org |
| Secondary Amines | Alkyl Halides | Hünig's Base | Acetonitrile | Tertiary Amines | High | nih.gov |
Enamine-Mediated Synthetic Pathways Utilizing Pyrrolidine as a Secondary Amine Nucleophile
Enamine chemistry provides a powerful and versatile platform for the α-functionalization of carbonyl compounds, offering a milder alternative to traditional enolate chemistry. Pyrrolidine is a commonly used secondary amine in this context due to its ability to readily form stable and reactive enamine intermediates. acs.orgnih.gov
Enamines are synthesized through the condensation reaction of a secondary amine with an aldehyde or a ketone that possesses at least one α-hydrogen. nih.govnih.gov The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and involves the removal of water to drive the equilibrium towards the enamine product. nih.gov
The mechanism of enamine formation begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a carbinolamine intermediate. nih.govacs.org Subsequent protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). The nitrogen's lone pair of electrons then assists in the elimination of water, forming an iminium ion. In the final step, a base (which can be another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the carbon-carbon double bond of the enamine and regeneration of the neutral nitrogen. nih.govacs.org
Primary amines are generally not used for enamine synthesis because the resulting intermediate still contains a proton on the nitrogen, leading to the preferential formation of the more thermodynamically stable imine. nih.gov Cyclic secondary amines like pyrrolidine are often favored as they are more nucleophilic than their acyclic counterparts and form more reactive enamines. nih.gov
| Carbonyl Compound | Amine | Catalyst | Conditions | Product | Ref. |
| Cyclohexanone | Pyrrolidine | p-TsOH | Toluene, reflux (azeotropic removal of H₂O) | 1-(Cyclohex-1-en-1-yl)pyrrolidine | acs.orgrsc.org |
| Propanal | Pyrrolidine | - | Methanol | 1-(Prop-1-en-1-yl)pyrrolidine | nih.gov |
| Cyclopentanone | Pyrrolidine | p-TsOH | Benzene (B151609), reflux | 1-(Cyclopent-1-en-1-yl)pyrrolidine | nih.gov |
The utility of pyrrolidine-derived enamines lies in their nucleophilic character at the α-carbon, a result of resonance delocalization of the nitrogen lone pair into the double bond. acs.org This nucleophilicity allows enamines to participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and Michael addition, collectively known as the Stork enamine synthesis. nih.govnih.gov
Alkylation: Enamines readily react with electrophilic alkylating agents in an SN2 fashion. acs.org This reaction is most effective with activated electrophiles such as allylic, benzylic, and propargylic halides. nih.govacs.org The reaction proceeds via C-alkylation at the α-carbon to form an iminium salt intermediate. Subsequent hydrolysis of this iminium salt with aqueous acid regenerates the carbonyl group, yielding an α-alkylated ketone or aldehyde. nih.govacs.org This two-step sequence allows for the selective mono-alkylation of carbonyl compounds under relatively mild conditions, avoiding the issues of polyalkylation often encountered with direct enolate alkylation. nih.gov
Michael Addition: Pyrrolidine enamines also serve as excellent nucleophiles in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. nih.govrsc.org The enamine adds to the β-carbon of the Michael acceptor, forming a new carbon-carbon bond. rsc.org The initial adduct is an iminium ion, which upon hydrolysis, affords a 1,5-dicarbonyl compound. rsc.org This transformation provides a powerful method for constructing more complex molecular frameworks. nih.gov
| Enamine from | Electrophile / Michael Acceptor | Reaction Type | Product after Hydrolysis | Ref. |
| Cyclohexanone | Allyl Bromide | Alkylation | 2-Allylcyclohexanone | nih.gov |
| Cyclohexanone | Methyl Vinyl Ketone | Michael Addition | 2-(3-Oxobutyl)cyclohexanone | nih.govrsc.org |
| Isobutyraldehyde | Benzyl Chloride | Alkylation | 2,2-Dimethyl-3-phenylpropanal | nih.gov |
| Cyclopentanone | Acrylonitrile | Michael Addition | 2-(2-Cyanoethyl)cyclopentanone | nih.gov |
Multicomponent Reaction Strategies for Pyrrolidine Derivative Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. nih.gov For the synthesis of highly functionalized pyrrolidines, [3+2] cycloaddition reactions are a particularly powerful MCR strategy.
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an electron-deficient alkene) is a cornerstone of pyrrolidine synthesis. rsc.orgnih.gov This concerted [3+2] cycloaddition process forms the five-membered pyrrolidine ring in a single step, creating two new carbon-carbon bonds and potentially up to four new stereocenters with high levels of regio- and stereocontrol. nih.govacs.org
Azomethine ylides are transient, nitrogen-based 1,3-dipoles that can be generated in situ through various methods. A common and effective method involves the condensation of an α-amino acid, such as proline or its derivatives, with an aldehyde or ketone. acs.org The resulting iminium species undergoes decarboxylation to generate the azomethine ylide. nih.gov
The versatility of this reaction allows for the synthesis of a wide array of substituted pyrrolidines, including complex spirocyclic and fused-ring systems. nih.govacs.org The reaction of an aldehyde, an amino acid ester, and an electron-deficient alkene, often catalyzed by a silver(I) salt, represents a classic example of a [C+NC+CC] three-component coupling that provides access to highly functionalized pyrrolidine structures. nih.gov The choice of reactants and catalysts can be tailored to achieve high levels of diastereoselectivity and enantioselectivity, making it a valuable tool for asymmetric synthesis. acs.orgnih.gov
| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Product Type | Ref. |
| Isatin + Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitrile | Refluxing ethanol | Spiro[indoline-3,2′-pyrrolidine] | nih.gov |
| Glycine Derivative + Aldehyde | Electron-deficient alkene | AgOAc | Highly functionalized pyrrolidine | nih.gov |
| Proline + Aromatic Aldehyde | Aromatic Aldehyde | Thermal | Hexahydropyrrolo[2,1-b]oxazole | |
| N-benzylglycine + Aldehyde | Maleimides | Thermal | Fused Pyrrolidine | nih.gov |
Metal-Catalyzed Synthetic Routes for N-Alkenyl and N-Alkynyl Pyrrolidines
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful methods for the synthesis of N-alkenyl and N-alkynyl pyrrolidines under mild conditions with high efficiency and selectivity. Catalysts based on palladium, copper, gold, and rhodium have been extensively developed for these transformations.
Palladium-catalyzed reactions are among the most versatile for N-alkenylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be applied to the N-vinylation of amines and related compounds using vinyl halides or triflates as coupling partners. nih.govmit.edu This methodology allows for the stereospecific formation of N-vinyl heterocycles. nih.gov Furthermore, palladium-catalyzed carboamination reactions of γ-aminoalkenes with aryl or alkenyl bromides provide an efficient route to 2-substituted pyrrolidines, including 2-(alkenylmethyl)pyrrolidines. nih.gov
Copper-catalyzed methods offer a cost-effective alternative to palladium for N-alkenylation. The Ullmann condensation and related Chan-Lam coupling reactions have been adapted for the coupling of amines with vinyl halides or vinyl boronic acids. organic-chemistry.orgchempedia.info Copper iodide (CuI), often in combination with a diamine ligand, is a common catalyst system for the amidation of vinyl bromides and iodides, leading to the formation of enamides. organic-chemistry.org
Gold and Rhodium-catalyzed reactions have also emerged as powerful tools. Gold catalysts are particularly effective in hydroamination reactions, where an amine adds across a carbon-carbon multiple bond. nih.govfrontiersin.org The intramolecular hydroamination of alkenyl carbamates catalyzed by gold(I) complexes provides a direct route to substituted pyrrolidines. nih.gov Similarly, gold-catalyzed N-alkenylation of certain nitrogen heterocycles with ynamides has been reported. acs.orgresearchgate.net Rhodium catalysts have been employed in formal [4+1] cycloadditions of alkenes and nitrene sources to construct the pyrrolidine ring. nih.gov
| Metal Catalyst | Pyrrolidine Source | Alkenyl/Alkynyl Source | Reaction Type | Product | Ref. |
| Palladium | Pyrroles/Indoles | Vinyl Triflates | N-Vinylation | N-Vinyl Heterocycles | nih.gov |
| Copper(I) Iodide | Amides/Lactams | Vinyl Bromides/Iodides | N-Alkenylation (Amidation) | Enamides | organic-chemistry.org |
| Gold(I) | Alkenyl Carbamates | (Intramolecular) | Hydroamination | Substituted Pyrrolidines | nih.gov |
| Rhodium(III) | N/A | Terminal Alkenes + Nitrene Source | [4+1] Cycloaddition | Spiro-pyrrolidines | nih.gov |
| Palladium | N-Boc-pent-4-enylamines | Alkenyl Bromides | Carboamination | 2-(Alkenylmethyl)pyrrolidines | nih.gov |
Gold-Catalyzed Stereoselective Tandem Reactions for Pyrrolidine Derivatives
Gold catalysis has emerged as a powerful tool for the stereoselective synthesis of complex nitrogen-containing heterocycles. rsc.org Researchers have developed gold-catalyzed tandem reactions that provide efficient access to pyrrolidine derivatives, often establishing multiple stereocenters in a single step. nih.gov
A notable example is a tandem sequence involving alkyne hydroamination, iminium ion formation, and subsequent allylation. nih.govacs.org This process has been utilized for the expedient synthesis of pyrrolidine derivatives that feature a tetrasubstituted carbon stereocenter. nih.govacs.org In a specific application, this reaction was optimized using a catalyst system of Ph₃PAuCl and AgSbF₆ in the presence of benzoic acid, affording a spirocyclic pyrrolidine in 93% yield and with a high diastereoselectivity of over 95:5. acs.org This methodology's effectiveness was demonstrated in the total synthesis of the marine cytotoxic alkaloid (−)-lepadiformine A. nih.govacs.org
Another innovative approach involves the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.orgnih.gov This method combines chiral tert-butylsulfinimine chemistry with gold catalysis to produce various enantioenriched pyrrolidines in excellent yields and with high enantioselectivities. acs.orgnih.gov Furthermore, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, has been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with high yields and diastereoselectivities. nih.gov
Table 1: Gold-Catalyzed Synthesis of Pyrrolidine Derivatives
| Reaction Type | Catalyst System | Substrates | Key Features | Product | Yield | Diastereoselectivity | Ref. |
| Tandem Hydroamination/Allylation | Ph₃PAuCl, AgSbF₆, Benzoic Acid | Amino-alkyne, Allyltrimethylsilane | Forms tetrasubstituted carbon stereocenter | Spirocyclic Pyrrolidine | 93% | >95:5 | acs.org |
| Tandem Cycloisomerization/Hydrogenation | Gold Catalyst | Chiral Homopropargyl Sulfonamides | Produces enantioenriched pyrrolidines | Enantioenriched Pyrrolidines | Excellent | Excellent | acs.orgnih.gov |
| Nitro-Mannich/Hydroamination Cascade | Gold(I) Catalyst and Base | Nitroalkanes, Aldehydes, Amines | One-pot, forms three stereocenters | Substituted Pyrrolidines | High | Good to Excellent | nih.gov |
Copper(I) Halide Catalysis in Propargylamine (B41283) Synthesis Featuring Pyrrolidine
Copper(I) halides, such as copper(I) bromide (CuBr) and copper(I) chloride (CuCl), are effective catalysts for the three-component coupling of an aldehyde, an alkyne, and an amine (A³-coupling) to produce propargylamines. nih.govacs.orggoogle.com These propargylamines are valuable intermediates for the synthesis of nitrogen-containing heterocycles. nih.gov Pyrrolidine is commonly used as the amine component in these reactions.
Copper bromide-promoted reactions using chiral 2-dialkylaminomethylpyrrolidine, various aldehydes, and 1-alkynes have been shown to produce chiral propargylamine derivatives in high yields (up to 96%) and with excellent diastereomeric ratios (up to 99:1). nih.govacs.orgacs.org The choice of copper(I) and copper(II) bromide has been noted for providing rapid conversions in these transformations. organic-chemistry.org
A method utilizing CuCl as a catalyst has been developed for the synthesis of propargylamines from secondary amines (including pyrrolidine), α,β-unsaturated ketones, and 1-alkynes. nih.gov The proposed mechanism involves an initial Michael addition of the amine to the unsaturated ketone. nih.gov The resulting adduct undergoes a C–C bond cleavage to form an iminium intermediate, which is then attacked by a copper acetylide complex generated in situ, yielding the final propargylamine product. nih.gov This approach is applicable to both aromatic and aliphatic alkynes. google.comnih.gov
Table 2: Copper(I) Halide-Catalyzed Synthesis of Pyrrolidine-Containing Propargylamines
| Catalyst | Amine Component | Other Reactants | Key Features | Product Type | Yield | Diastereomeric Ratio (dr) | Ref. |
| CuBr | Chiral 2-dialkylaminomethylpyrrolidine | Aldehydes, 1-Alkynes | Diastereoselective synthesis | Chiral Propargylamines | Up to 96% | Up to 99:1 | nih.govacs.org |
| CuCl | Pyrrolidine | α,β-Unsaturated Ketones, 1-Alkynes | Michael addition/C-C cleavage mechanism | Substituted Propargylamines | 65% (for one example) | N/A | nih.gov |
| CuI | Pyrrolidine | Dihalomethanes, Terminal Alkynes | C-H and C-halide activation | Propargylamines | High | N/A | google.com |
Silver(I) Complex Catalysis in A³-Coupling Reactions Yielding Pyrrolidine-Containing Propargylamines
Alongside copper and gold, silver has been recognized as an effective catalyst for A³-coupling reactions. mdpi.com The first silver-catalyzed A³-coupling was reported in 2003, utilizing AgI in water. mdpi.com More recently, well-defined silver(I) complexes have been synthesized and employed as highly efficient catalysts for the coupling of aldehydes, terminal alkynes, and secondary aliphatic amines like pyrrolidine. acs.orgacs.orgnih.gov
Original macrocyclic silver(I) complexes containing pyridine-based ligands have proven to be stable and versatile catalysts for this transformation. acs.orgacs.orgunimi.it A model reaction involving benzaldehyde (B42025), phenylacetylene, and pyrrolidine demonstrated the efficacy of these catalysts. acs.org The reaction conditions can be significantly improved by using dielectric heating (microwave irradiation), which allows for lower catalyst loading, reduced reactant ratios, and shorter reaction times compared to conventional heating methods. acs.orgresearchgate.net The scope of this silver-catalyzed reaction is broad, accommodating a variety of aryl and alkyl aldehydes and alkynes, with secondary cyclic amines being well-tolerated. nih.govresearchgate.net
Table 3: Silver(I)-Catalyzed A³-Coupling with Pyrrolidine
| Catalyst | Reactants | Heating Method | Key Advantages | Product Type | Ref. |
| [Ag(I)(Pyridine-Containing Ligand)]⁺ BF₄⁻ | Benzaldehyde, Phenylacetylene, Pyrrolidine | Conventional (Oil Bath) | Broad substrate scope | 1-(1,3-Diphenylprop-2-yn-1-yl)pyrrolidine | acs.orgresearchgate.net |
| [Ag(I)(Pyridine-Containing Ligand)]⁺ BF₄⁻ | Benzaldehyde, Phenylacetylene, Pyrrolidine | Dielectric (Microwave) | Lower catalyst loading, shorter reaction times | 1-(1,3-Diphenylprop-2-yn-1-yl)pyrrolidine | acs.orgresearchgate.net |
| AgI | Aldehydes, Alkynes, Amines | Conventional (Water, 100 °C) | Early example of Ag-catalyzed A³-coupling | Propargylamines | mdpi.com |
Synthetic Approaches Involving Condensation Reactions and Heterocycle Formation
Claisen-Schmidt Condensation in the Synthesis of Pyrrolidine-Substituted Chalcones
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, which are α,β-unsaturated ketones. jchemrev.com This reaction involves the base- or acid-catalyzed condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. jchemrev.com This methodology has been adapted to prepare novel chalcones containing a pyrrolidine moiety. researchgate.netjocpr.com
In a typical synthesis, a pyrrolidine-substituted benzaldehyde, such as 4-(pyrrolidin-1-yl)benzaldehyde, is condensed with various substituted acetophenones in the presence of a base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent. researchgate.neteurjchem.com Alternatively, diazotized 4-amino acetophenone can be coupled with pyrrolidine, and the resulting ketone is then condensed with different aldehydes to yield the target chalcones. researchgate.netjocpr.com Pyrrolidine itself can also serve as a catalyst in these condensation reactions. eurjchem.com The resulting pyrrolidine-substituted chalcones are valuable precursors for the synthesis of other heterocyclic compounds. researchgate.net
Table 4: Synthesis of Pyrrolidine-Substituted Chalcones via Claisen-Schmidt Condensation
| Pyrrolidine-Containing Reactant | Co-reactant | Catalyst | Product Type | Ref. |
| 4-(Pyrrolidin-1-yl)benzaldehyde | Substituted Acetophenones | Base (e.g., NaOH) | (E)-1-aryl-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | researchgate.net |
| 4-(Pyrrolidin-1-yl)acetophenone | Aromatic Aldehydes | Base (e.g., KOH) | Pyrrolidine-Substituted Chalcones | researchgate.netjocpr.com |
| 4-Formylbenzonitrile | Aromatic Ketones | Pyrrolidine and KOH | Novel Chalcone Derivatives | eurjchem.com |
Mannich Reactions Incorporating Pyrrolidine and Unsaturated Systems
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde, and a primary or secondary amine, such as pyrrolidine. nih.gov The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov This reaction is fundamental in the synthesis of various natural products and pharmaceuticals. researchgate.net
An efficient method for preparing (E)-monoarylidene derivatives of ketones, which are α,β-unsaturated systems, utilizes pyrrolidine as an organocatalyst. nih.gov The proposed reaction pathway proceeds through a Mannich-elimination sequence rather than a traditional aldol (B89426) condensation. In this mechanism, pyrrolidine and an aldehyde form an iminium complex, which is then attacked by the ketone. A subsequent elimination step affords the α,β-unsaturated ketone. nih.gov This approach is advantageous as it avoids the formation of undesired bis-arylidene byproducts that can occur in Claisen-Schmidt condensations. nih.gov
Furthermore, the cooperative action of L-proline (a pyrrolidine derivative), a Brønsted acid, and a base can promote the enamine-mediated Mannich reaction of cyclic N,O-acetals with ketones. rsc.orgresearchgate.net This protocol allows for the gram-scale synthesis of 2-(acylmethylene)pyrrolidine derivatives, which are valuable precursors for pyrrolidine alkaloids. researchgate.netrsc.org
Table 5: Mannich Reactions Involving Pyrrolidine
| Role of Pyrrolidine | Other Reactants | Key Features | Product/Intermediate | Ref. |
| Organocatalyst | Homo- and heterocyclic ketones, various aldehydes | Mannich-elimination sequence; avoids bis-arylidene byproducts | (E)-monoarylidene derivatives (α,β-unsaturated ketones) | nih.gov |
| Reactant (Amine) | Aldehydes, Carbonyl compounds | Forms β-amino-carbonyl compounds (Mannich bases) | Mannich Bases | nih.gov |
| Catalyst Precursor (L-proline) | 2-Ethoxypyrrolidines, Ketones | Enamine-mediated, cooperative catalysis | 2-(Acylmethylene)pyrrolidine derivatives | researchgate.netrsc.org |
Advanced Spectroscopic and Crystallographic Characterization of 1 3 Phenylprop 1 En 2 Yl Pyrrolidine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-(3-Phenylprop-1-en-2-yl)pyrrolidine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl, propene, and pyrrolidine (B122466) moieties. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely resonate as a singlet around δ 3.5 ppm. A key feature of the enamine structure is the signal for the vinylic proton, which is expected to appear upfield relative to a typical alkene, around δ 4.5 ppm, due to the electron-donating effect of the nitrogen atom. masterorganicchemistry.com The protons of the pyrrolidine ring would show characteristic multiplets for the α- and β-protons to the nitrogen atom.
The ¹³C NMR spectrum would complement the proton data. The carbons of the phenyl ring would be found between δ 125-140 ppm. The enamine double bond carbons are characteristic, with the nitrogen-bearing carbon (C-N) appearing further downfield (around δ 140-150 ppm) than the β-carbon (around δ 90-100 ppm). The aliphatic carbons of the benzyl (B1604629) group and the pyrrolidine ring would resonate in the upfield region of the spectrum. jst-ud.vnchemicalbook.com
Stereochemical assignment, particularly the configuration (E/Z) about the carbon-carbon double bond, can be investigated using two-dimensional NMR techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.40 | Multiplet |
| Vinyl-H | ~4.5 | Singlet |
| Benzyl-CH₂ | ~3.5 | Singlet |
| Pyrrolidine-H (α to N) | ~3.0 | Triplet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (α-carbon of enamine) | 145.0 |
| Phenyl C-ipso | 139.0 |
| Phenyl C-ortho, C-meta, C-para | 125.0 - 129.0 |
| C=C (β-carbon of enamine) | 95.0 |
| Pyrrolidine C (α to N) | 48.0 |
| Benzyl CH₂ | 38.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₇N), the molecular weight is 187.28 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 187.
The fragmentation of this molecule would likely follow several predictable pathways characteristic of benzyl compounds and amines. A prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another common fragmentation for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This could lead to the formation of various charged fragments resulting from the cleavage within the pyrrolidine ring or the loss of the benzyl group.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure/Identity |
|---|---|
| 187 | [M]⁺ (Molecular Ion) |
| 186 | [M-H]⁺ |
| 96 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
A key absorption would be the C=C stretching vibration of the enamine double bond, which is typically found in the region of 1650-1600 cm⁻¹. The C-N stretching vibration of the tertiary amine would appear in the fingerprint region, usually between 1250 and 1020 cm⁻¹. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the benzyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. Furthermore, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range would provide information about the substitution pattern of the phenyl ring.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3080 - 3030 | C-H Stretch | Aromatic |
| 2970 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1650 - 1600 | C=C Stretch | Enamine |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1020 | C-N Stretch | Tertiary Amine |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation
X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of closely related pyrrolidine enamines and analogues provides significant insight into the expected solid-state architecture.
Studies on pyrrolidine-derived enamines have shown that the enamine moiety (C=C-N) tends to be nearly planar, which maximizes p-orbital overlap and conjugation between the nitrogen lone pair and the π-system of the double bond. wikipedia.org The pyrrolidine ring itself typically adopts an envelope or twisted conformation to relieve ring strain.
An example of a structurally related compound for which crystallographic data is available is (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. researchgate.net In this molecule, the phenyl rings are twisted relative to the mean plane of the central pyrrolidine ring. researchgate.net This type of detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Crystallographic Data for the Analogue (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₂₁NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.7806 (6) |
| b (Å) | 7.9407 (7) |
| c (Å) | 9.6089 (9) |
| α (°) | 82.579 (7) |
| β (°) | 76.793 (7) |
| γ (°) | 83.510 (7) |
| Volume (ų) | 424.21 (7) |
Data sourced from Madeley et al., 2012. researchgate.net
This data for a related enaminone illustrates the level of detail that X-ray crystallography can provide, defining the precise molecular geometry and packing in the crystalline state.
Computational and Theoretical Investigations of 1 3 Phenylprop 1 En 2 Yl Pyrrolidine Structural and Electronic Properties
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 1-(3-Phenylprop-1-en-2-yl)pyrrolidine, DFT calculations would typically be employed to determine its optimized molecular geometry and electronic properties.
Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure of the molecule. For this compound, key parameters would include the C-N and C-C bond lengths within the pyrrolidine (B122466) ring, the C=C double bond length of the propenyl chain, and the geometry of the phenyl group. The planarity of the phenyl and propenyl groups in relation to the pyrrolidine ring would also be a significant output of these calculations.
Electronic Structure: The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can be determined. The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Geometrical and Electronic Parameters for this compound from Hypothetical DFT Calculations
| Parameter | Predicted Value | Significance |
| C=C Bond Length (Propenyl) | ~1.34 Å | Indicates double bond character. |
| C-N Bond Length (Pyrrolidine) | ~1.47 Å | Typical single bond length. |
| HOMO Energy | (Value in eV) | Relates to the ability to donate electrons. |
| LUMO Energy | (Value in eV) | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity. |
Conformational Analysis and Energy Minimization Studies
The flexibility of the pyrrolidine ring and the single bonds in the propenyl chain allows this compound to exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.
Energy minimization studies, often performed using molecular mechanics or DFT, would explore the potential energy surface of the molecule. This would involve systematically rotating the rotatable bonds to identify all low-energy conformers. The results would likely show various puckering conformations of the pyrrolidine ring (envelope and twist forms) and different orientations of the phenylpropene substituent relative to the ring. The relative energies of these conformers would determine their population at a given temperature.
Simulation of Spectroscopic Properties
Computational methods can simulate various types of spectra, which can be used to interpret experimental data or to predict the spectral characteristics of a molecule.
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, it is possible to simulate the IR and Raman spectra of this compound. Specific vibrational modes, such as the C=C stretching of the alkene, the C-N stretching of the pyrrolidine, and the aromatic C-H bending of the phenyl group, could be assigned to specific peaks in the simulated spectra.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of maximum absorption and the nature of the electronic excitations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies for different reaction pathways.
For example, the reactivity of the C=C double bond in electrophilic addition reactions could be modeled. Computational studies could determine whether the reaction proceeds via a stepwise or concerted mechanism and predict the stereochemical outcome of the reaction. Similarly, reactions involving the nitrogen atom of the pyrrolidine ring, such as nucleophilic substitution or acid-base reactions, could be computationally explored to understand their feasibility and kinetics.
Catalytic Applications of Pyrrolidine and Its Derivatives in Organic Transformations
Organocatalysis with Pyrrolidine-Based Catalysts
Pyrrolidine (B122466) and its derivatives have emerged as a cornerstone of organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations. whiterose.ac.uk The catalytic prowess of pyrrolidine-based catalysts stems from their ability to form key reactive intermediates, such as enamines and iminium ions, which can participate in a wide array of synthetic transformations. The pyrrolidine scaffold is a common structural motif in many natural and synthetic compounds with biological activity. mdpi.com This has led to extensive research into modifying the pyrrolidine structure to optimize catalytic efficiency and selectivity. mdpi.com
Asymmetric Catalysis and Enantioselective Transformations
A significant area of focus within organocatalysis is asymmetric catalysis, which aims to produce a specific stereoisomer of a chiral product. Chiral pyrrolidine derivatives have proven to be highly effective catalysts for a variety of enantioselective transformations. The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the substituents on the pyrrolidine ring.
While direct studies on "1-(3-Phenylprop-1-en-2-yl)pyrrolidine" are unavailable, the nature of the N-substituent can influence the catalyst's performance. The "3-Phenylprop-1-en-2-yl" group, with its phenyl ring and alkene functionality, could exert steric hindrance that influences the approach of substrates to the catalytically active center. Furthermore, the electronic properties of the phenyl and alkene groups might modulate the nucleophilicity of the pyrrolidine nitrogen, thereby affecting the formation and reactivity of the key enamine intermediate.
Enamine Catalysis in Michael Additions and Aldol (B89426) Reactions
Enamine catalysis is a powerful strategy for the formation of carbon-carbon bonds. In this mode of catalysis, a secondary amine, such as pyrrolidine, reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, such as α,β-unsaturated carbonyls in Michael additions or another carbonyl compound in aldol reactions.
Michael Additions:
The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a well-established transformation catalyzed by chiral pyrrolidine derivatives. The catalyst's structure, particularly the substituents on the pyrrolidine ring, plays a crucial role in controlling the stereoselectivity of the reaction. For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov
While there is no specific data for "this compound," the N-substituent could influence the steric environment around the enamine, potentially impacting the facial selectivity of the electrophile's attack. The table below presents representative data for a pyrrolidine-catalyzed Michael addition, illustrating the typical outcomes of such reactions.
| Entry | Aldehyde | Nitroolefin | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CH2Cl2 | 24 | 95 | 95:5 | 99 |
| 2 | Butanal | trans-β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CH2Cl2 | 24 | 96 | 96:4 | 99 |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CH2Cl2 | 48 | 90 | 97:3 | 99 |
Aldol Reactions:
The aldol reaction is another fundamental carbon-carbon bond-forming reaction that can be effectively catalyzed by pyrrolidine derivatives. In a similar fashion to Michael additions, the pyrrolidine catalyst forms an enamine intermediate with a donor carbonyl compound, which then adds to an acceptor carbonyl compound. The development of unnatural tripeptides as organocatalysts for the asymmetric aldol reaction of isatins with acetone (B3395972) has demonstrated the potential for high enantioselectivity. mdpi.com
The "3-Phenylprop-1-en-2-yl" substituent on the nitrogen of pyrrolidine could influence the conformational flexibility of the enamine intermediate, which in turn could affect the transition state geometry and the stereochemical outcome of the aldol reaction. The following table provides illustrative data for a proline-catalyzed aldol reaction, a classic example of pyrrolidine-based catalysis.
| Entry | Ketone | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Acetone | 4-Nitrobenzaldehyde | L-Proline | DMSO | 4 | 97 | - | 76 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline | DMSO | 2 | 99 | 99:1 | 99 |
| 3 | Acetone | Benzaldehyde (B42025) | L-Proline | DMSO | 24 | 68 | - | 72 |
Metal-Organic Catalysis Involving Pyrrolidine Ligands or Adducts
In addition to their role in organocatalysis, pyrrolidine derivatives can also serve as ligands in metal-organic catalysis. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the resulting metal complex can act as a catalyst for a variety of organic transformations. The substituents on the pyrrolidine ring and on the nitrogen atom can significantly influence the electronic and steric properties of the metal complex, thereby tuning its catalytic activity and selectivity.
A series of planar chiral N,O-ferrocenyl pyrrolidine-containing ligands with varying substituents at the nitrogen and oxygen donor atoms have been synthesized. nih.gov These ligands, including an N-allylpyrrolidinyl ferrocene (B1249389) intermediate, proved to be highly effective in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, achieving high yields and enantioselectivities. nih.gov This suggests that N-substituted pyrrolidines, such as "this compound," could potentially be utilized as ligands in metal-catalyzed reactions. The phenylpropene substituent could influence the coordination environment of the metal center, potentially leading to unique catalytic properties.
The table below shows representative results for the diethylzinc addition to benzaldehyde using a ferrocenyl pyrrolidine-based ligand, highlighting the potential of such systems in asymmetric catalysis.
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R,S)-N-Methyl-N-(diphenylphosphino)-1-[2-(diphenylphosphino)ferrocenyl]ethylamine | Toluene | 0 | 12 | 98 | 95 |
| 2 | (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine | Toluene | 0 | 12 | 95 | 94 |
| 3 | (S,R)-N-Methyl-N-(diphenylphosphino)-1-[2-(dicyclohexylphosphino)ferrocenyl]ethylamine | Toluene | 0 | 12 | 99 | 96 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
